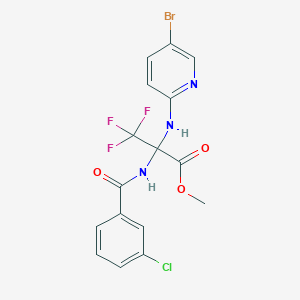![molecular formula C22H19F3N2O4 B396185 ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE](/img/structure/B396185.png)
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and naphthylamino groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent modulator of biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-oxopropanoate
- ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-(4-{[(NAPHTHALEN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANOATE stands out due to its combination of trifluoromethyl, hydroxy, and naphthylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H19F3N2O4 |
|---|---|
Peso molecular |
432.4g/mol |
Nombre IUPAC |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(naphthalen-2-ylcarbamoylamino)phenyl]propanoate |
InChI |
InChI=1S/C22H19F3N2O4/c1-2-31-19(28)21(30,22(23,24)25)16-8-11-17(12-9-16)26-20(29)27-18-10-7-14-5-3-4-6-15(14)13-18/h3-13,30H,2H2,1H3,(H2,26,27,29) |
Clave InChI |
BOACLTDBJCQNJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)(C(F)(F)F)O |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B396102.png)
![Methyl 2-[(5-bromo-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]propanoate](/img/structure/B396105.png)
![Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-[(6-methyl-2-pyridinyl)amino]propanoate](/img/structure/B396106.png)
![Methyl 2-[(5-bromo-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B396107.png)
![METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(3-METHYLBUTANAMIDO)PROPANOATE](/img/structure/B396109.png)
![N-[1-[(5-chloro-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbutanamide](/img/structure/B396110.png)

![Methyl 2-[(3,5-dichloro-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(phenylacetyl)amino]propanoate](/img/structure/B396117.png)
![4-(4-methoxyphenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B396119.png)
![Methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]propanoate](/img/structure/B396121.png)
![Methyl 2-[(4,6-dimethyl-2-pyridinyl)amino]-3,3,3-trifluoro-2-[(4-methylbenzoyl)amino]propanoate](/img/structure/B396122.png)
![Methyl 2-(benzoylamino)-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396123.png)
![Methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B396124.png)
![methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B396125.png)
